molecular formula C18H20O2 B13916258 Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- CAS No. 27441-79-8

Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-

Cat. No.: B13916258
CAS No.: 27441-79-8
M. Wt: 268.3 g/mol
InChI Key: YQTSCZWDKVEIHK-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- is a complex organic compound with a unique structure that includes benzene rings and methylene bridges

Preparation Methods

The synthesis of Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzene derivatives with formaldehyde and methylene compounds under controlled conditions. Industrial production methods may involve catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons or alcohols, depending on the reagents used.

    Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents such as halogens or nitro groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: This compound can be used in studies involving the interaction of organic molecules with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- involves its interaction with molecular targets through its functional groups. The methylene bridges and benzene rings allow it to participate in various chemical reactions, influencing biological pathways and industrial processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- include:

    Benzene, 1,1’-(1,3-propanediyl)bis-: This compound has a similar structure but lacks the methylene bridges, making it less reactive in certain chemical reactions.

    Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: This compound includes a methyl group, which alters its chemical properties and reactivity compared to Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-.

Properties

IUPAC Name

2-(phenylmethoxymethyl)prop-2-enoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11H,1,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTSCZWDKVEIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COCC1=CC=CC=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440084
Record name Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27441-79-8
Record name Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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